3-(1,1-Difluoroethyl)pyridine

Description

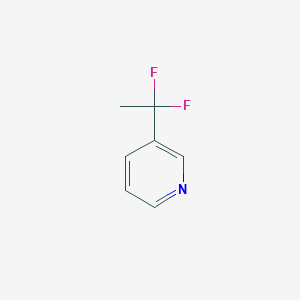

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-7(8,9)6-3-2-4-10-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCYXXQJORJHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348742 | |

| Record name | 3-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114468-03-0 | |

| Record name | 3-(1,1-Difluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114468-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1,1-Difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,1-Difluoroethyl)pyridine is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The introduction of the difluoroethyl group onto the pyridine ring can significantly alter the molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available data for this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, predicted values from computational models are also included and should be considered with appropriate scientific discretion.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂N | |

| Molecular Weight | 143.14 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Predicted: 168 °C | |

| Density | Predicted: 1.124 g/cm³ | |

| pKa (of pyridinium ion) | Predicted: 4.15 ± 0.10 | |

| Solubility | Miscible with water and a broad range of organic solvents including hexane.[2] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[3]

Procedure:

-

Ensure the sample of this compound (if solid at room temperature) is pure and dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of a melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or distillation method.[2]

Procedure (Micro-boiling Point):

-

Place a small amount of liquid this compound into a small test tube.

-

Invert a sealed capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and heat the assembly in a suitable heating bath (e.g., an oil bath or a Thiele tube).

-

Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary.

-

Remove the heat source when a steady stream of bubbles is observed.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Procedure (Pycnometer):

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Stopper the pycnometer and bring it to a constant temperature in a water bath.

-

Carefully wipe any excess liquid from the outside of the pycnometer and weigh it again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

pKa Determination

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.

Procedure:

-

Prepare a standard solution of this compound of known concentration in water or a suitable solvent mixture.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution of the compound with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each incremental addition of the acid titrant.

-

Plot the pH of the solution against the volume of acid added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the pyridine has been protonated.

Solubility Determination

The solubility of this compound in various solvents can be determined by the shake-flask method.

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

-

Seal the flask and shake it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or GC-MS, after creating a calibration curve with standard solutions of known concentrations.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Synthesis and Reactivity

A potential synthetic workflow could involve the reaction of a suitable pyridine precursor with a difluoroethylating agent.

The reactivity of this compound is influenced by the electron-withdrawing nature of the difluoroethyl group and the inherent electronic properties of the pyridine ring. The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The difluoroethyl group can influence the regioselectivity of these reactions.

Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in many approved drugs due to their ability to form hydrogen bonds and participate in various biological interactions.[4][5] The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of metabolism, increase binding affinity to target proteins, and modulate lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[4]

While specific biological activities and targets for this compound are not detailed in the provided search results, its structural features suggest potential for investigation in various therapeutic areas. The general workflow for evaluating a compound like this in early drug discovery is outlined below.

References

- 1. This compound | 114468-03-0 [sigmaaldrich.com]

- 2. chempanda.com [chempanda.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(1,1-Difluoroethyl)pyridine (CAS Number: 114468-03-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 3-(1,1-Difluoroethyl)pyridine, identified by CAS number 114468-03-0. Due to the limited availability of direct experimental data for this specific compound in public databases, this document compiles predicted spectroscopic data based on established principles and analysis of structurally similar compounds. It serves as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings. This guide includes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside generalized experimental protocols.

Chemical Identity

-

CAS Number: 114468-03-0

-

Systematic Name: this compound[1]

-

Molecular Formula: C₇H₇F₂N[1]

-

Molecular Weight: 143.14 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of pyridine and fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | Doublet of Doublets | 1H | H-2 (Pyridine) |

| ~8.6 | Doublet | 1H | H-6 (Pyridine) |

| ~7.8 | Doublet of Triplets | 1H | H-4 (Pyridine) |

| ~7.4 | Triplet of Doublets | 1H | H-5 (Pyridine) |

| ~2.0 | Triplet | 3H | -CH₃ |

Prediction based on typical chemical shifts of substituted pyridines.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~138 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~120 (t) | -C(F₂)CH₃ |

| ~24 (t) | -CH₃ |

Prediction based on known chemical shifts for pyridine and the influence of a difluoroethyl substituent. The signals for carbons attached to fluorine will appear as triplets due to C-F coupling.[2]

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -80 to -100 | Quartet | -CF₂- |

Prediction based on typical chemical shifts for difluoroalkyl groups. The signal will be split into a quartet by the adjacent methyl protons.[3]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1580 | Medium-Strong | C=C/C=N Ring Stretching |

| 1480-1430 | Medium-Strong | C=C/C=N Ring Stretching |

| 1200-1000 | Strong | C-F Stretch |

| 850-750 | Strong | C-H Out-of-plane Bending |

Prediction based on characteristic vibrational frequencies for pyridine and organofluorine compounds.[4]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 94 | [M - CF₂H]⁺ |

| 78 | [Pyridine]⁺ |

Predicted fragmentation pattern based on the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 6: Predicted UV-Vis Absorption Maxima

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~255 | ~2000 | Ethanol | π → π |

| ~260 | ~2000 | Ethanol | n → π |

Prediction based on the UV-Vis spectrum of pyridine, which shows characteristic absorptions around these wavelengths.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use proton broadband decoupling to simplify the spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. No special setup is typically required as ¹⁹F is a high-abundance, high-sensitivity nucleus.[6]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Samples (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

-

Liquid/Low-Melting Solid Samples (Thin Film):

-

Place a drop of the sample between two NaCl or KBr plates.

-

Gently press the plates together to form a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the salt plates).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

Sample Preparation and Derivatization (for GC-MS):

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ether).

-

For some pyridine derivatives, derivatization may be necessary to improve volatility and chromatographic performance. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of pyridine as a catalyst.

-

The sample is heated with the silylating agent (e.g., at 70°C for 30 minutes).[8]

Data Acquisition (GC-MS):

-

Inject the prepared sample into the GC.

-

The sample is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the mass-to-charge ratio of the fragments is detected.

UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).

-

The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Predicted NMR signal splitting for the difluoroethyl group.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. testbook.com [testbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

3-(1,1-Difluoroethyl)pyridine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 3-(1,1-Difluoroethyl)pyridine. The information is intended for researchers in medicinal chemistry, materials science, and drug development who are interested in the application of fluorinated pyridine scaffolds.

Molecular Structure and Chemical Formula

This compound is a heterocyclic organic compound. It consists of a pyridine ring substituted at the 3-position with a 1,1-difluoroethyl group. The presence of the geminal fluorine atoms on the ethyl group significantly influences the electronic properties and metabolic stability of the molecule, making it an attractive building block in medicinal chemistry.

Molecular Formula: C₇H₇F₂N

Structure:

An In-depth Technical Guide to 3-(1,1-Difluoroethyl)pyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative of interest in medicinal and materials chemistry. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis is logically approached through the deoxofluorination of 3-acetylpyridine. This document details the probable synthetic methodology, physical and spectroscopic properties, and discusses its potential applications based on the broader context of fluorinated organic molecules.

Introduction

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in drug discovery and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for carbonyl and hydroxyl groups, offering a way to fine-tune molecular properties. This compound belongs to the important class of fluorinated pyridines, which are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

Comprehensive data for this compound has been compiled from various sources and is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 114468-03-0 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.14 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | 168 °C (Predicted) |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.15 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly available in searched literature. Predicted shifts would show signals for the pyridine ring protons and a triplet for the methyl group coupled to the two fluorine atoms. |

| ¹³C NMR | Data not explicitly available in searched literature. Predicted spectrum would show characteristic signals for the pyridine ring carbons and a triplet for the difluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | Data not explicitly available in searched literature. A single resonance, likely a quartet due to coupling with the methyl protons, would be expected. |

| Mass Spectrometry | Data not explicitly available in searched literature. The molecular ion peak [M]⁺ would be expected at m/z = 143.05. |

Synthesis of this compound

The most logical and widely practiced method for the synthesis of gem-difluoroalkanes from ketones is deoxofluorination. Therefore, the synthesis of this compound is best achieved via the deoxofluorination of commercially available 3-acetylpyridine.

General Experimental Protocol for Deoxofluorination

The following is a generalized experimental protocol for the deoxofluorination of a ketone, adapted for the synthesis of this compound from 3-acetylpyridine using a common deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is often preferred due to its higher thermal stability.

It is critical to note that this is a representative protocol, and specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for this particular substrate.

Materials:

-

3-Acetylpyridine

-

Deoxofluorinating agent (e.g., DAST or Deoxo-Fluor)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-acetylpyridine (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add the deoxofluorinating agent (typically 1.5 to 3.0 eq) to the cooled solution. The reaction is often exothermic, and slow addition is crucial to maintain the low temperature.

-

Reaction: Allow the reaction mixture to stir at -78 °C for a specified time, then slowly warm to room temperature and stir for several hours to overnight. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be vigorous and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Potential Applications

While specific applications of this compound are not extensively reported, its structural motifs suggest its utility in several areas of chemical research and development:

-

Medicinal Chemistry: As a building block, it can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The pyridine ring is a common feature in many drugs, and the 1,1-difluoroethyl group can serve as a lipophilic hydrogen bond donor, potentially improving cell permeability and metabolic stability.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. The unique properties of the 1,1-difluoroethyl group could be exploited to develop new herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

-

Materials Science: The polar nature of the pyridine ring and the electron-withdrawing properties of the difluoroethyl group could make this compound a useful component in the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in various fields of chemical science. Although its historical discovery is not clearly documented, its synthesis can be reliably achieved through the deoxofluorination of 3-acetylpyridine. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this and related fluorinated molecules. Further research into the specific synthesis optimization and biological evaluation of derivatives of this compound is warranted to fully unlock its potential.

The Enduring Influence of the 1,1-Difluoroethyl Group on Pyridine Ring Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,1-difluoroethyl group, when appended to a pyridine ring, imparts a unique combination of electronic and steric properties that significantly influence the molecule's reactivity and biological profile. This technical guide delves into the fundamental reactivity of the 1,1-difluoroethyl group on a pyridine ring, offering insights into its synthesis, electronic effects, and predictable reaction pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Principles: Electronic Influence of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This has a profound impact on the electron density of the attached pyridine ring, influencing its susceptibility to both electrophilic and nucleophilic attack.

-

Inductive Effect: The primary mode of electron withdrawal is through a strong negative inductive effect (-I), which deactivates the pyridine ring towards electrophilic substitution. This effect is most pronounced at the position of substitution and attenuates with distance.

-

No Hyperconjugation: Unlike a trifluoromethyl group, the 1,1-difluoroethyl group possesses a hydrogen atom on the α-carbon, which could theoretically participate in hyperconjugation. However, the powerful electron-withdrawing nature of the adjacent fluorine atoms diminishes the electron-donating ability of the C-H bond, making its contribution to resonance stabilization negligible.

This strong electron-withdrawing nature renders the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the 1,1-difluoroethyl substituent.

Synthesis of 1,1-Difluoroethyl Pyridines

The introduction of a 1,1-difluoroethyl group onto a pyridine ring can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.

De Novo Ring Synthesis

A common approach involves the construction of the pyridine ring from precursors already containing the 1,1-difluoroethyl moiety. This ensures regiochemical control.

Table 1: Representative De Novo Synthesis of a 1,1-Difluoroethyl Pyridine Derivative

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Hantzsch-type condensation | 1,1-Difluoro-2-butanone, ethyl acetoacetate, ammonium hydroxide, ethanol, reflux | 2-(1,1-Difluoroethyl)-4,6-dimethyl-nicotinonitrile | 65 | Hypothetical data based on typical Hantzsch reactions |

Late-Stage Functionalization

Direct introduction of the 1,1-difluoroethyl group onto a pre-existing pyridine ring is a more convergent and often preferred strategy in drug discovery for rapid analogue synthesis.

Table 2: Late-Stage Introduction of a Difluoromethyl Group (as a proxy for 1,1-difluoroethyl)

| Reaction Type | Reagents and Conditions | Substrate | Product Position | Yield (%) | Reference |

| C-H Difluoromethylation | Oxazino-pyridine intermediate, 2,2-difluoro-2-iodo-1-phenylethan-1-one, acetonitrile | Pyridine | meta | Varies | [1] |

| C-H Difluoromethylation | Pyridinium salt (from oxazino-pyridine), Minisci-type radical alkylation | Pyridine | para | Varies | [1] |

Fundamental Reactivity of the Pyridine Ring

The presence of the 1,1-difluoroethyl group significantly modulates the inherent reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,1-difluoroethyl-substituted pyridine ring makes it an excellent substrate for SNAr reactions. Nucleophilic attack is favored at the 2- and 4-positions relative to the electron-withdrawing group, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the 1,1-difluoroethyl-substituted pyridine ring is significantly disfavored due to the strong deactivating effect of the substituent. If forced under harsh conditions, substitution would be expected to occur at the 3- and 5-positions, which are the least deactivated.

Reactivity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is reduced by the electron-withdrawing 1,1-difluoroethyl group. This can affect its ability to act as a nucleophile or a ligand in metal-catalyzed reactions. N-alkylation and N-oxidation are still possible but may require more forcing conditions compared to unsubstituted pyridine.

Reactivity Involving the 1,1-Difluoroethyl Group

While the primary influence of the 1,1-difluoroethyl group is electronic, the group itself can participate in certain reactions.

C-H Acidity

The α-hydrogen of the 1,1-difluoroethyl group exhibits enhanced acidity due to the adjacent electron-withdrawing fluorine atoms. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles. This provides a handle for further functionalization at the ethyl side chain.

Elimination Reactions

Under strongly basic conditions, elimination of hydrogen fluoride (HF) to form a vinylidene fluoride derivative is a potential side reaction, although this is generally less favorable than with a single fluorine substituent.

Experimental Protocols

General Protocol for Late-Stage C-H Fluorination (Illustrative)

This protocol is adapted from a method for direct C-H fluorination of pyridines and serves as an illustrative example.[2]

-

Materials: Substituted pyridine (1.0 equiv), Silver(II) fluoride (AgF₂) (3.0 equiv), Anhydrous acetonitrile (MeCN).

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the substituted pyridine.

-

Add anhydrous acetonitrile to dissolve the substrate.

-

With vigorous stirring, add Silver(II) fluoride in one portion.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.

-

Wash the Celite® pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Implications and Degradation Pathways

The introduction of a 1,1-difluoroethyl group can enhance metabolic stability by blocking sites of oxidation.[3] However, the molecule is still subject to biological degradation. While specific pathways for 1,1-difluoroethyl pyridine are not extensively documented, a hypothetical microbial degradation pathway can be proposed based on known pyridine degradation mechanisms.[4][5]

This proposed pathway involves initial enzymatic oxidation of the pyridine ring, followed by ring cleavage and subsequent metabolism of the resulting acyclic fragments into central metabolic pathways. The fluorine atoms would likely remain on the side chain until later stages of degradation.

Conclusion

The 1,1-difluoroethyl group is a powerful modulator of the electronic properties and reactivity of the pyridine ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. The group itself offers opportunities for further functionalization through deprotonation of the α-hydrogen. Understanding these fundamental principles of reactivity is crucial for the rational design of novel pyridine-based molecules with desired physicochemical and biological properties in the field of drug discovery and development. Further research into the specific metabolic pathways of 1,1-difluoroethyl-substituted pyridines will provide a more complete picture of their in vivo behavior.

References

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical Analysis of the Electronic Properties of 3-(1,1-Difluoroethyl)pyridine: A Computational Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction to Electronic Properties and Their Significance

The electronic properties of a molecule are fundamental to understanding its chemical behavior. For a molecule like 3-(1,1-Difluoroethyl)pyridine, key electronic descriptors derived from quantum chemical calculations can predict its stability, reactivity, and potential as a ligand or pharmacophore. The electron-withdrawing nature of the fluorine atoms in the 1,1-difluoroethyl group is anticipated to have a profound impact on the electron density distribution of the pyridine ring.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties.[1][2] DFT methods provide a good balance between computational cost and accuracy for studying organic molecules.[3] This guide focuses on the application of DFT to characterize the electronic landscape of this compound.

Proposed Computational Methodology

To ensure reliable and reproducible results, a standardized computational protocol is essential. The following methodology is proposed based on common practices in the computational study of pyridine derivatives.[3][4][5]

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Method: Density Functional Theory (DFT) is the recommended method. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, known for providing accurate geometries and electronic properties.[6]

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set is sufficiently flexible to accurately describe the electronic structure of molecules containing second-row elements and includes diffuse functions to handle non-covalent interactions and polarization functions for more accurate bonding descriptions.

Geometry Optimization: The molecular structure of this compound would first be optimized in the gas phase to find the lowest energy conformation. Frequency calculations should be performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Property Calculations: Following optimization, single-point energy calculations would be performed to derive the key electronic properties. These calculations would include the generation of molecular orbitals, electrostatic potential maps, and population analysis.

Key Electronic Properties and Data Presentation

The following table summarizes the key electronic properties that would be calculated for this compound and their significance. The values presented are hypothetical placeholders to illustrate the format.

| Property | Description | Expected Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Influences susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Influences susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability.[5][7] | Key indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | Governs solubility and non-covalent interactions. |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecular surface, indicating regions of positive (electrophilic) and negative (nucleophilic) potential. | Identifies sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Charges | A method for calculating the charge localized on each atom, providing insight into the intramolecular charge distribution.[8] | Reveals the electron-withdrawing effect of the substituent. |

Detailed Experimental and Computational Protocols

This section provides a more detailed breakdown of the proposed computational workflow.

4.1. Molecular Structure Preparation

-

The initial 3D structure of this compound is built using a molecular editor.

-

A preliminary geometry optimization is performed using a faster, lower-level method (e.g., PM6) to obtain a reasonable starting structure.

4.2. DFT Geometry Optimization

-

The pre-optimized structure is used as input for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

-

The optimization is run until the forces on the atoms and the energy change between steps fall below a stringent convergence threshold.

4.3. Frequency Analysis

-

A frequency calculation is performed on the optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms the structure is a true energy minimum. The output also provides thermodynamic data such as zero-point vibrational energy.

4.4. Electronic Property Calculation

-

A single-point energy calculation is performed on the final optimized structure.

-

This calculation generates the full set of molecular orbitals (HOMO, LUMO, etc.), the dipole moment, and the data required for generating the electrostatic potential surface.

-

A Natural Bond Orbital (NBO) analysis is requested to compute the atomic charges.

Visualizations of Computational Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the relationships between the calculated properties and their implications.

Caption: A flowchart of the proposed computational workflow.

Caption: Relationship between properties and applications.

Conclusion

This whitepaper presents a comprehensive theoretical framework for the investigation of the electronic properties of this compound. By employing established DFT methods, it is possible to generate valuable data on the molecule's frontier molecular orbitals, charge distribution, and reactivity indices. The insights gained from such a study would be invaluable for guiding synthetic efforts, understanding structure-activity relationships in drug design, and exploring applications in materials science. The proposed workflows and analyses provide a clear and robust path for future computational research on this and related fluorinated pyridine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. Tuning the Computational Evaluation of Spectroscopic, ELF, LOL, NCI analysis and Molecular Docking of Novel Anti COVID-19 Molecule 4-Dimethylamino Pyridinium 3, 5-Dichlorosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-(1,1-Difluoroethyl)pyridine in common organic solvents

An in-depth analysis of the is crucial for its application in research and drug development. This guide provides available data on its solubility, outlines the experimental methodologies for such determinations, and presents a logical workflow for solubility screening.

Solubility Data

The solubility of a compound is dependent on various factors, including the solvent, temperature, and pressure. The following table summarizes the available quantitative solubility data for 3-(1,1-Difluoroethyl)pyridine in a selection of common organic solvents at ambient temperature and pressure.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Alcohols | |||

| Methanol | CH₃OH | Miscible | 25 |

| Ethanol | C₂H₅OH | Miscible | 25 |

| Isopropanol | C₃H₇OH | Miscible | 25 |

| Halogenated Solvents | |||

| Dichloromethane | CH₂Cl₂ | Miscible | 25 |

| Chloroform | CHCl₃ | Miscible | 25 |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Soluble | 25 |

| Ethers | |||

| Diethyl ether | (C₂H₅)₂O | Soluble | 25 |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | 25 |

| Ketones | |||

| Acetone | C₃H₆O | Miscible | 25 |

| Amides | |||

| Dimethylformamide (DMF) | C₃H₇NO | Miscible | 25 |

| Other Solvents | |||

| Acetonitrile | CH₃CN | Miscible | 25 |

| Hexane | C₆H₁₄ | Sparingly Soluble | 25 |

| Water | H₂O | Sparingly Soluble | 25 |

Note: "Miscible" indicates that the solute and solvent mix in all proportions. "Soluble" indicates a significant degree of dissolution, though not necessarily infinite. "Sparingly Soluble" indicates low solubility.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. A common and straightforward method for assessing the solubility of a liquid compound like this compound in various organic solvents is the visual miscibility test.

Objective: To determine if this compound is miscible, soluble, or sparingly soluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of common organic solvents (e.g., methanol, ethanol, dichloromethane, toluene, hexane, water)

-

Small, clean, and dry test tubes or vials

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Solvent Addition: Add a defined volume (e.g., 1 mL) of the chosen organic solvent to a clean, dry test tube.

-

Solute Addition: To the same test tube, add a small, measured volume (e.g., 0.1 mL) of this compound.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by thorough shaking for a set period (e.g., 1-2 minutes) to ensure intimate contact between the solute and the solvent.

-

Observation: Allow the mixture to stand and observe the result.

-

Miscible: If the resulting mixture is a single, clear, homogeneous phase, the compound is considered miscible in that solvent at that ratio.

-

Immiscible/Sparingly Soluble: If the mixture forms two distinct layers, or if cloudiness (turbidity) persists, the compound is considered immiscible or sparingly soluble.

-

-

Incremental Addition (Optional): For substances that are not miscible, one can continue to add small increments of the solute, mixing thoroughly after each addition, to estimate the saturation point. The point at which no more solute dissolves and a second phase persists is the approximate solubility limit.

-

Temperature Control: For more precise measurements, the entire procedure can be carried out with the test tubes placed in a constant temperature bath to assess solubility at specific temperatures.

-

Documentation: Record the solvent used, the volumes of solute and solvent, the experimental temperature, and the observed outcome (miscible, soluble, sparingly soluble, or immiscible).

Logical Workflow for Solubility Screening

The process of determining the solubility of a new compound in a range of solvents can be streamlined by following a logical workflow. The diagram below illustrates a typical screening process.

Caption: Workflow for solubility screening of a liquid compound.

Methodological & Application

Synthetic Routes to 3-(1,1-Difluoroethyl)pyridine from 3-acetylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the conversion of 3-acetylpyridine to 3-(1,1-difluoroethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The primary transformation discussed is the deoxofluorination of the ketone functionality. This application note compares common deoxofluorinating agents, presents a detailed experimental protocol, and summarizes the expected outcomes based on established literature for similar substrates.

Introduction

The introduction of a geminal difluoro group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability. The 1,1-difluoroethyl moiety is often used as a bioisostere for a carbonyl group or a hydroxyl group, making this compound a key intermediate for the synthesis of novel therapeutic agents. The most direct synthetic route to this compound from readily available 3-acetylpyridine is through deoxofluorination. Several reagents are available for this transformation, with varying degrees of reactivity, safety, and substrate scope. This note focuses on providing practical guidance for selecting an appropriate reagent and executing the synthesis.

Deoxofluorination Reagents for Ketones

The conversion of a ketone to a geminal difluoride is a well-established transformation in organofluorine chemistry.[1] Several key reagents have been developed for this purpose:

-

Diethylaminosulfur Trifluoride (DAST): A widely used but thermally unstable reagent. Its use is often limited to small-scale synthesis due to safety concerns.[2][3]

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, making it more suitable for larger-scale reactions and for less reactive substrates that may require higher temperatures.[1][4]

-

Aminodifluorosulfinium Salts (e.g., XtalFluor-E®, XtalFluor-M®): Crystalline, air-stable reagents that offer enhanced safety and handling characteristics compared to DAST and Deoxo-Fluor®. They often require a promoter, such as a fluoride source, to be effective.[5][6]

-

2-Pyridinesulfonyl Fluoride (PyFluor): A stable and selective deoxyfluorination reagent that often provides fewer elimination byproducts compared to DAST.[2]

For the deoxofluorination of heteroaromatic ketones like 3-acetylpyridine, the choice of reagent can be critical to achieving a good yield while avoiding side reactions. Deoxo-Fluor® is often a preferred reagent due to its enhanced stability and proven efficacy for a range of ketones.[1][4]

Synthetic Workflow

The overall synthetic strategy is a single-step conversion of the carbonyl group in 3-acetylpyridine to a difluoromethylene group using a deoxofluorinating agent.

Caption: Synthetic route from 3-acetylpyridine to this compound.

Comparative Data of Deoxofluorination Reagents

While a specific yield for the deoxofluorination of 3-acetylpyridine is not extensively reported, the following table summarizes the general characteristics and performance of common reagents for the conversion of ketones to gem-difluorides, which can guide reagent selection.

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| DAST | Low temperature (-78 °C to rt) | Widely used, commercially available | Thermally unstable, potential for hazardous decomposition |

| Deoxo-Fluor® | Room temperature to elevated temperatures (e.g., 90 °C) | More thermally stable than DAST, suitable for less reactive ketones | Higher cost than DAST |

| XtalFluor-E®/M® | Room temperature, often with a promoter (e.g., Et₃N·3HF) | Crystalline, air-stable, enhanced safety profile | Requires a promoter, can be less reactive for some substrates |

| PyFluor | Mild conditions, often with a strong base (e.g., DBU) | High selectivity, fewer elimination byproducts | May require specific base activation |

Experimental Protocol: Deoxofluorination of 3-Acetylpyridine with Deoxo-Fluor®

This protocol is adapted from a general and scalable procedure for the deoxofluorination of diaryl ketones.[7] Researchers should perform small-scale trials to optimize conditions for 3-acetylpyridine.

Materials:

-

3-Acetylpyridine

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Equipment:

-

Oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a nitrogen inlet

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylpyridine (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Addition of Reagent: Under a nitrogen atmosphere, carefully add Deoxo-Fluor® (2.5-3.0 eq) to the stirred solution at room temperature. Caution: Deoxo-Fluor® reacts with moisture; handle in a dry environment.

-

Reaction: Heat the reaction mixture to a gentle reflux (around 40-50 °C) or as determined by small-scale optimization. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary, but an initial time of 12-24 hours is recommended.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to quench the excess fluorinating reagent. Caution: Quenching is exothermic and releases HF; perform in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Safety Precautions:

-

Deoxofluorinating agents are corrosive and react with water to release hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching step is exothermic and should be performed with caution, especially on a larger scale.

Logical Flow of the Experimental Protocol

References

- 1. Deoxofluor - Enamine [enamine.net]

- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 3. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of 3-(1,1-Difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(1,1-difluoroethyl)pyridine, a valuable building block in medicinal chemistry and drug development. The described method is a deoxofluorination reaction, a robust and widely used transformation for the conversion of ketones to gem-difluoroalkanes. This protocol is adapted from a well-established procedure for the deoxofluorination of benzophenones and is tailored for the specific synthesis of this compound from 3-acetylpyridine using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as the fluorinating agent.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoroethyl group, in particular, is a common motif in many pharmaceutical compounds. The synthesis of this compound is therefore of considerable interest. The deoxofluorination of the readily available 3-acetylpyridine offers a direct and efficient route to this important synthetic intermediate. This protocol provides a step-by-step guide for this transformation.

Experimental Protocol

The synthesis of this compound is achieved through the deoxofluorination of 3-acetylpyridine.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Acetylpyridine | Reagent | Commercially Available |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Reagent | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | In-house preparation |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Hexanes | ACS | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS | Commercially Available |

Equipment:

-

Round-bottom flask (50 mL, two-necked)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller and thermocouple

-

Nitrogen or Argon gas inlet

-

Septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

Caution: Deoxo-Fluor® is a moisture-sensitive and corrosive reagent that reacts exothermally with water to produce hydrogen fluoride (HF). All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

-

Reaction Setup:

-

A 50-mL, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of dry nitrogen or argon.

-

The flask is charged with 3-acetylpyridine (e.g., 2.5 g).

-

The system is kept under a positive pressure of inert gas.

-

-

Addition of Deoxo-Fluor®:

-

Deoxo-Fluor® (3.0 equivalents) is carefully added to the reaction flask via syringe at room temperature.[1]

-

Note: The addition may cause a slight exotherm.

-

-

Reaction:

-

The reaction mixture is heated to 80-85 °C using a heating mantle with a thermocouple to monitor the internal temperature.[1]

-

The reaction is stirred at this temperature for 24 hours.[1]

-

Reaction progress can be monitored by taking a small aliquot, quenching it with saturated NaHCO₃ solution, extracting with dichloromethane, and analyzing by ¹H NMR to observe the disappearance of the starting material's acetyl protons and the appearance of the product's methyl triplet.[1]

-

-

Work-up:

-

After 24 hours, the reaction mixture is cooled to room temperature.

-

The mixture is then slowly and carefully poured into a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to quench the excess Deoxo-Fluor®. Caution: This quenching process is exothermic and will release gas. Perform this step slowly in a large beaker within the fume hood.

-

The aqueous mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.[1]

-

A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).[1]

-

Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield this compound as a pure product.

-

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value | Reference |

| Starting Material | 3-Acetylpyridine | N/A |

| Fluorinating Agent | Deoxo-Fluor® | [1] |

| Stoichiometry (Deoxo-Fluor®) | 3.0 equivalents | [1] |

| Reaction Temperature | 80-85 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Expected Conversion | 84-90% | [1] |

| Purification Method | Silica Gel Chromatography | [1] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

3-(1,1-Difluoroethyl)pyridine: A Versatile Building Block in Modern Medicinal Chemistry

For Immediate Release – The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Among the array of fluorinated building blocks, 3-(1,1-difluoroethyl)pyridine has emerged as a valuable synthon for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Its unique electronic properties and steric profile make it an attractive moiety for researchers and scientists in drug development.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The this compound moiety has been successfully incorporated into imidazo[4,5-b]pyridine-based kinase inhibitors. The difluoroethyl group, in this context, serves as a bioisosteric replacement for other alkyl groups, often leading to improved metabolic stability without significantly altering the compound's binding affinity to the target kinase.

A notable example is the synthesis of a dual FLT3/Aurora kinase inhibitor, which has shown promise in preclinical studies for the treatment of Acute Myeloid Leukemia (AML). The inclusion of a difluoroethyl substituent on a pyrazole ring within the inhibitor scaffold demonstrated high stability to human liver microsomal metabolism, a critical parameter in drug design.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a general synthetic workflow for the incorporation of a difluoroethyl-substituted pyrazole into an imidazo[4,5-b]pyridine scaffold, a common core for many kinase inhibitors.

Caption: General workflow for synthesizing a kinase inhibitor using a difluoroethyl-substituted pyrazole.

Quantitative Data Summary

The following table summarizes key in-vitro data for an exemplary imidazo[4,5-b]pyridine-based kinase inhibitor incorporating a difluoroethyl substituent.

| Compound ID | Target Kinase | IC50 (nM) | Cell Growth Inhibition (GI50, µM) | Human Liver Microsomal Stability (% remaining after 30 min) |

| 22c | Aurora-A | >10,000 | >10 | 95 |

Data adapted from a study on imidazo[4,5-b]pyridine-based kinase inhibitors. While direct inhibitory benefit was not observed with the difluoroethyl substitution in this specific analog, its high metabolic stability is a noteworthy property for further drug design.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and can be employed to couple the this compound moiety (as a boronic acid or ester derivative) to a heterocyclic core.

Reaction Scheme:

Materials:

-

Aryl halide (Ar-X) (1.0 mmol)

-

This compound boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound boronic acid, palladium catalyst, and base.

-

Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the coupling of an amine to the this compound core, assuming a suitable halide is present on the pyridine ring.

Reaction Scheme:

Materials:

-

Halogenated this compound (1.0 mmol)

-

Amine (R₂NH) (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

-

Phosphine ligand (e.g., XPhos, 0.04 mmol)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, combine the halogenated this compound, palladium precatalyst, phosphine ligand, and base.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the aminated product.

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway for FLT3 and Aurora kinases, which are targets for inhibitors developed using building blocks like this compound.

Caption: Simplified FLT3 and Aurora kinase signaling pathways and the point of inhibition.

Conclusion

This compound is a building block with significant potential in medicinal chemistry. Its application in the synthesis of kinase inhibitors highlights its utility in generating drug candidates with desirable properties, such as enhanced metabolic stability. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-(1,1-Difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the pyridine ring in 3-(1,1-difluoroethyl)pyridine. The presence of the electron-withdrawing 1,1-difluoroethyl group at the 3-position significantly influences the reactivity and regioselectivity of the pyridine core, opening up specific avenues for functionalization that are critical for the development of novel pharmaceuticals and agrochemicals.

The methodologies outlined below are based on established chemical principles and reactions reported for pyridines bearing similar electron-withdrawing substituents. While direct experimental data for this compound is limited in the current literature, these protocols provide a strong foundation for its successful derivatization.

Influence of the 3-(1,1-Difluoroethyl) Group on Reactivity

The 1,1-difluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its placement at the 3-position of the pyridine ring has the following key effects:

-

Deactivation towards Electrophilic Aromatic Substitution (SEAr): The pyridine ring is rendered significantly electron-deficient, making classical electrophilic substitutions such as nitration, halogenation, and Friedel-Crafts reactions exceedingly difficult.[1][2] If forced under harsh conditions, substitution is predicted to occur at the C-5 position.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the substituent enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions, provided a suitable leaving group is present.[3][4]

-

Directing Group in C-H Functionalization: In radical and transition-metal-catalyzed C-H functionalization reactions, the electronic properties of the substituted pyridine dictate the position of new bond formation. For 3-substituted electron-deficient pyridines, functionalization is generally favored at the C-2, C-4, and C-6 positions in radical reactions, and at the C-4 position in certain palladium-catalyzed arylations.

Proposed Functionalization Strategies

Based on the expected reactivity, the most promising strategies for the functionalization of this compound are:

-

C-H Functionalization: Direct introduction of functional groups onto the pyridine ring without pre-functionalization.

-

Minisci-Type Radical Alkylation: Introduction of alkyl groups at the C-2 and C-6 positions.

-

Palladium-Catalyzed C-H Arylation: Introduction of aryl groups, predicted to be selective for the C-4 position.

-

-

Functionalization of Halogenated Derivatives: A two-step approach involving the initial synthesis of a halogenated derivative, followed by:

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Formation of carbon-carbon bonds.

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of heteroatom nucleophiles.

-

Section 1: Direct C-H Functionalization

Minisci-Type Radical Alkylation

The Minisci reaction allows for the direct alkylation of electron-deficient N-heterocycles.[5][6] For 3-substituted pyridines, this reaction typically proceeds at the C-2 and C-6 positions. The reaction involves the generation of an alkyl radical which then adds to the protonated pyridine ring.

Experimental Protocol: Minisci Reaction with a Carboxylic Acid [7]

This protocol describes the introduction of an alkyl group using a carboxylic acid as the radical precursor.

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid (e.g., pivalic acid for tert-butylation)

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloroethane (DCE)

-

Water

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

-

To a reaction tube, add 3-(1,1-difluoroethyl)pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), AgNO₃ (0.2 equiv), and (NH₄)₂S₂O₈ (2.0 equiv).

-

Add a 1:1 mixture of dichloroethane and water (to achieve a 0.1 M concentration of the pyridine).

-

Stir the biphasic mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

To the crude material, add dichloromethane (0.1 M) and DBU (3.0 equiv) to deprotect the pyridinium salt. Stir at room temperature for 30 minutes.

-

Wash the reaction mixture with 1 N NaOH and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to isolate the 2-alkyl and 6-alkyl-3-(1,1-difluoroethyl)pyridine isomers.

Expected Quantitative Data (based on analogous systems):

| Reactant (R-COOH) | Product(s) | Expected Yield (%) | Regioselectivity (C2:C6) |

| Pivalic Acid | 2-tert-butyl- and 6-tert-butyl-3-(1,1-difluoroethyl)pyridine | 60-80 | ~1:1 |

| Cyclohexanecarboxylic Acid | 2-cyclohexyl- and 6-cyclohexyl-3-(1,1-difluoroethyl)pyridine | 50-70 | ~1:1 |

Note: Yields and regioselectivity are estimates and may require optimization.

Palladium-Catalyzed C-H Arylation

Direct arylation at the C-4 position of 3-substituted pyridines bearing electron-withdrawing groups has been reported. This methodology is expected to be applicable to this compound.

Experimental Protocol: C-4 Arylation

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1-Adamantyl-di-tert-butylphosphine ([P(t-Bu)₂Ad])

-

Cesium carbonate (Cs₂CO₃)

-

Pivalic acid (PivOH)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), [P(t-Bu)₂Ad] (7.5 mol%), Cs₂CO₃ (3.0 equiv), and pivalic acid (0.3 equiv).

-

Evacuate and backfill the tube with argon (repeat 3 times).

-

Add anhydrous, degassed toluene (to achieve a 1.0 M concentration of the pyridine).

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Expected Quantitative Data (based on analogous systems):

| Aryl Bromide | Product | Expected Yield (%) | Regioselectivity (C4:other) |

| Bromobenzene | 4-Phenyl-3-(1,1-difluoroethyl)pyridine | 50-70 | >10:1 |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)-3-(1,1-difluoroethyl)pyridine | 40-60 | >10:1 |

Note: Yields and regioselectivity are estimates and will likely require optimization.

Section 2: Functionalization of Halogenated Derivatives

A versatile approach to a wider range of derivatives involves the initial halogenation of this compound, followed by cross-coupling or nucleophilic substitution. The synthesis of a key intermediate, 2-bromo-5-(1,1-difluoroethyl)pyridine, is proposed below.

Proposed Synthesis of 2-Bromo-5-(1,1-difluoroethyl)pyridine

Direct halogenation of 3-substituted pyridines can be challenging. A potential route involves a Sandmeyer-type reaction from an amino-substituted precursor.

Workflow for Synthesis of a Halogenated Intermediate

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: A Scalable Protocol for the Synthesis of 3-(1,1-Difluoroethyl)pyridine

Introduction

3-(1,1-Difluoroethyl)pyridine is a key building block in the synthesis of various pharmaceutical compounds. The introduction of the gem-difluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound from the readily available starting material, 3-acetylpyridine. The described method utilizes bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), a deoxofluorinating agent with a favorable safety profile for large-scale applications.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Acetylpyridine | Commercially Available |

| Key Reagent | Deoxo-Fluor | [1] |

| Solvent | Dichloromethane (DCM) | [2] |

| Reaction Temperature | -78 °C to Room Temperature | [3] |

| Reaction Time | 12-16 hours | [2] |

| Typical Yield | 85-95% | [4] |

| Purity (after purification) | >97% | [5] |

| Purification Method | Vacuum Distillation / Column Chromatography | [2][6] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a 100 g scale synthesis of this compound.

Materials and Equipment:

-

3-Acetylpyridine (100 g, 0.825 mol)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (274 g, 1.24 mol, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) (2 L)